molecular formula C9H17FO4 B14300880 Ethyl 3,3-diethoxy-2-fluoropropanoate CAS No. 116356-67-3

Ethyl 3,3-diethoxy-2-fluoropropanoate

Katalognummer: B14300880
CAS-Nummer: 116356-67-3
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: ZYHXCFAJUNJDIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,3-diethoxy-2-fluoropropanoate: is an organic compound with the molecular formula C9H17FO4. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3,3-diethoxy-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl fluoroacetate with diethyl oxalate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,3-diethoxy-2-fluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ethyl 3,3-diethoxy-2-fluoropropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3,3-diethoxy-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are often catalyzed by enzymes or chemical catalysts .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 3,3-diethoxy-2-fluoropropanoate is unique due to its specific combination of functional groups and the presence of a single fluorine atom. This structural feature imparts distinct reactivity and makes it valuable in various chemical transformations and applications .

Eigenschaften

CAS-Nummer

116356-67-3

Molekularformel

C9H17FO4

Molekulargewicht

208.23 g/mol

IUPAC-Name

ethyl 3,3-diethoxy-2-fluoropropanoate

InChI

InChI=1S/C9H17FO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6H2,1-3H3

InChI-Schlüssel

ZYHXCFAJUNJDIV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(C(=O)OCC)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.